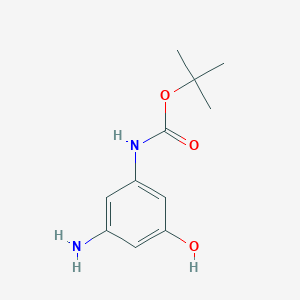

tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

Description

tert-Butyl N-(3-amino-5-hydroxyphenyl)carbamate is a carbamate-protected aromatic amine characterized by a phenyl ring substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 5-positions, respectively. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Key identifiers include:

- Molecular Formula: C₁₁H₁₆N₂O₃ (inferred from and structural analogs)

- CAS Number: Not explicitly stated in the evidence but structurally related to compounds in (e.g., CAS 1909319-84-1 for a methyl-substituted analog).

- Appearance: Likely a solid or crystalline material, based on analogous tert-butyl carbamates described in and .

The compound’s amino and hydroxyl groups confer polarity and hydrogen-bonding capacity, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h4-6,14H,12H2,1-3H3,(H,13,15) |

InChI Key |

DYORGPQFXGZULQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-5-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

tert-butyl chloroformate+3-amino-5-hydroxyaniline→tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

Reduction: The compound can be reduced at the amino group to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology: It can be used to modify amino acids and peptides, aiding in the investigation of biological pathways .

Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against certain bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares tert-butyl N-(3-amino-5-hydroxyphenyl)carbamate with structurally related compounds, highlighting substituent-driven differences:

Key Research Findings

- Synthetic Yields : Substituted analogs in show yields ranging from 16% (e.g., tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate) to 77% (tert-butyl (3-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate). The target compound’s yield is unspecified but likely influenced by the reactivity of its -OH group.

- Stability : The Boc group in all analogs provides stability during storage, but the target’s -OH may necessitate inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.